Methane, di-o-tolyl-
Description
Definition and Structural Context of Di-o-tolylmethane
Methane (B114726), di-o-tolyl-, more commonly known as di-o-tolylmethane, is an organic chemical compound. It belongs to the class of diarylmethanes, which are characterized by a central methane carbon atom to which two aryl groups are attached. In the specific case of di-o-tolylmethane, the two aryl groups are o-tolyl groups. An o-tolyl group is a toluene (B28343) molecule substituted at the ortho position (position 2) of the benzene (B151609) ring. Therefore, the structure of di-o-tolylmethane consists of a methylene (B1212753) bridge (-CH₂-) connecting the phenyl rings of two toluene molecules at their ortho positions.
The substitution pattern, with methyl groups at the ortho positions of both phenyl rings, is crucial to the molecule's chemical and physical properties. This arrangement introduces significant steric hindrance around the central methylene bridge, influencing its conformational flexibility and reactivity compared to its isomers, di-p-tolylmethane (B73087) and di-m-tolylmethane, where the methyl groups are in the para and meta positions, respectively.
Table 1: Structural Details of Di-o-tolylmethane
| Feature | Description |
| Systematic Name | 1-methyl-2-[(2-methylphenyl)methyl]benzene |
| Common Name | Di-o-tolylmethane; 2,2'-Dimethyldiphenylmethane |
| Molecular Formula | C₁₅H₁₆ |
| Molar Mass | 196.29 g/mol |
| Key Structural Units | Two o-tolyl groups linked by a methylene bridge |
Historical Development of Diarylmethane Chemistry and Relevance to Methane, di-o-tolyl-
The study of diarylmethanes is a significant branch of organic chemistry, with these compounds serving as important intermediates in the synthesis of various products like dyes, polymers, and pharmaceuticals. researchgate.net The foundational methods for synthesizing diarylmethanes, such as diphenylmethane (B89790), have traditionally involved acid-catalyzed reactions. researchgate.net Common approaches have utilized homogeneous acid catalysts like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), boron trifluoride (BF₃), and aluminum chloride (AlCl₃). researchgate.net
A prevalent synthetic route is the Friedel-Crafts alkylation, where an aromatic compound reacts with an alkylating agent in the presence of a Lewis acid catalyst. For the synthesis of a substituted diarylmethane like di-o-tolylmethane, this would typically involve the reaction of o-xylene (B151617) with a suitable benzylating agent or the reaction of toluene with a formaldehyde (B43269) equivalent under acidic conditions. The development of more efficient and selective catalytic systems, including the use of heteropoly acids and zeolites, has been a focus of modern research to overcome some of the limitations of traditional methods, such as catalyst recovery and waste generation. researchgate.net While much of the documented research focuses on diphenylmethane or the para-substituted isomer, di-p-tolylmethane, the synthetic principles are broadly applicable to di-o-tolylmethane, with the understanding that the ortho-substitution will influence reaction rates and potentially lead to different side products due to steric effects.
Significance of Steric and Electronic Effects of Ortho-Methyl Substituents on Methane, di-o-tolyl-
The two methyl groups positioned on the ortho carbons of the phenyl rings in di-o-tolylmethane have a profound impact on its properties and reactivity. These effects can be categorized as steric and electronic.
Steric Effects: The primary consequence of the ortho-methyl groups is steric hindrance. This refers to the spatial crowding around the central methylene bridge and the phenyl rings. This steric bulk can:
Restrict the rotation of the phenyl rings around the C-C bonds connecting them to the methylene carbon. This leads to a more rigid molecular conformation compared to the less hindered di-p-tolylmethane.
Influence the regioselectivity of further electrophilic aromatic substitution reactions on the phenyl rings. Attack at the other ortho position becomes less favorable due to the steric clash with the existing methyl group. libretexts.org The size of the incoming electrophile is also a critical factor; larger electrophiles will be more sterically hindered from approaching the positions adjacent to the methyl groups. libretexts.org
Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This has several consequences:
Ring Activation: The methyl groups increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack than unsubstituted benzene. libretexts.org This increased electron density stabilizes the intermediate carbocation (arenium ion) formed during electrophilic substitution. libretexts.org
Directing Effects: As an activating group, the methyl substituent is an ortho, para-director for electrophilic aromatic substitution. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. In the case of di-o-tolylmethane, this electronic effect is in competition with the steric effects, which can complicate the prediction of reaction outcomes. The stabilization of the positive charge in the arenium intermediate is greatest when the attack is at the ortho or para positions. nih.gov
The interplay of these steric and electronic factors is a key area of study in physical organic chemistry. The presence of the ortho-methyl groups in di-o-tolylmethane makes it an interesting substrate for investigating how these competing effects govern chemical reactivity and molecular properties.
Table 2: Summary of Ortho-Methyl Substituent Effects in Di-o-tolylmethane
| Effect Type | Description | Consequence for Di-o-tolylmethane |
| Steric | Spatial bulk of the methyl groups. | Restricts bond rotation, hinders approach of reactants. |
| Electronic (Inductive) | Electron-donating nature of the alkyl group. | Activates the aromatic rings towards electrophilic substitution. |
| Electronic (Directing) | Stabilization of intermediates. | Directs incoming electrophiles to ortho and para positions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-[(2-methylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUVPDOJGQTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928153 | |
| Record name | 1,1'-Methylenebis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-47-3 | |
| Record name | 1,1'-Methylenebis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methane, Di O Tolyl
Classical Approaches to Substituted Diarylmethanes and Adaptation for Methane (B114726), di-o-tolyl-
The foundational methods for synthesizing diarylmethanes have long relied on fundamental organic reactions. These classical approaches, while sometimes lacking the refinement of modern techniques, form the basis from which more advanced strategies have evolved.
Electrophilic Alkylation of Arenes with Methylene (B1212753) Precursors
A cornerstone of diarylmethane synthesis is the Friedel-Crafts alkylation, a form of electrophilic aromatic substitution. In the context of producing Methane, di-o-tolyl-, this would involve the reaction of toluene (B28343) with a suitable methylene precursor. The general mechanism involves the generation of an electrophile from the methylene precursor, which then attacks the electron-rich toluene ring.
The reaction of toluene with a methylene source like formaldehyde (B43269), in the presence of a strong acid catalyst, can lead to the formation of di-o-tolylmethane, alongside its isomers (di-p-tolylmethane and o,p-ditolylmethane). The regioselectivity of this reaction is influenced by the directing effects of the methyl group on the toluene ring and the reaction conditions. A classic example of this type of reaction is the acylation of toluene, which follows a similar electrophilic substitution mechanism. youtube.com The choice of catalyst and solvent is crucial in directing the substitution to the desired ortho position.
Table 1: Examples of Electrophilic Alkylation Precursors and Catalysts
| Methylene Precursor | Catalyst | Product(s) |
|---|---|---|
| Formaldehyde | Sulfuric Acid | Mixture of isomeric ditolylmethanes |
| Dichloromethane | Aluminum Chloride | Mixture of isomeric ditolylmethanes |
Condensation Reactions for Bis(aryl)methane Formation
Condensation reactions provide another classical route to bis(aryl)methanes. These reactions typically involve the condensation of an aromatic compound with a carbonyl compound, often under acidic or basic conditions. For the synthesis of Methane, di-o-tolyl-, a potential pathway involves the condensation of two molecules of toluene with a suitable one-carbon electrophile.
While direct condensation of toluene with formaldehyde can be challenging to control, variations of this reaction have been developed. For instance, the synthesis of bis(indolyl)methanes through the condensation of indoles with aldehydes or pyruvates is a well-established method. beilstein-archives.orgorientjchem.org This principle can be adapted for di-o-tolylmethane by reacting an o-tolyl organometallic reagent, such as o-tolylmagnesium bromide, with an ortho-substituted benzaldehyde, followed by reduction of the resulting diarylketone. acs.org The reaction of acrylonitrile (B1666552) with aryl acetonitriles also demonstrates the utility of condensation reactions in forming carbon-carbon bonds. nih.gov
Modern Catalytic Strategies in Methane, di-o-tolyl- Synthesis
Contemporary approaches to the synthesis of Methane, di-o-tolyl- and its analogs are dominated by catalytic methods. These strategies offer significant improvements in terms of reaction efficiency, selectivity, and sustainability.
Acid-Catalyzed Routes for Diarylmethane Analogs
Modern acid catalysis has moved beyond the use of traditional mineral acids to employ more sophisticated and efficient catalysts. Brønsted acids such as triflic acid (TfOH) and triflimide (Tf2NH) have been shown to be highly effective in catalyzing the formation of diarylmethanes. researchgate.netdaneshyari.comresearchgate.net These catalysts can promote the reaction of benzylic acetates with electron-rich arenes under mild and often solvent-free conditions. researchgate.netdaneshyari.com For the synthesis of di-o-tolylmethane, this would entail the reaction of o-methylbenzyl acetate (B1210297) with toluene.
Lewis acids like aluminum triflate [Al(OTf)3] have also been utilized in Friedel-Crafts type benzylations to produce diarylmethanes. researchgate.net These modern acid catalysts offer the advantages of high catalytic activity, milder reaction conditions, and in some cases, easier separation from the reaction mixture compared to classical acid catalysts.
Table 2: Modern Acid Catalysts for Diarylmethane Synthesis
| Catalyst | Substrates | Key Features |
|---|---|---|
| Triflic acid (TfOH) | Benzylic acetates, Arenes | High efficiency, mild conditions, often solvent-free. researchgate.netdaneshyari.com |
| Triflimide (Tf2NH) | Benzylic acetates, Arenes | Strong Brønsted acid, effective catalyst. researchgate.netdaneshyari.comresearchgate.net |
| Aluminum triflate [Al(OTf)3] | Benzyl (B1604629) alcohols, Arenes | Lewis acid catalyst for Friedel-Crafts benzylation. researchgate.net |
Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation
Transition metal catalysis has revolutionized the synthesis of diarylmethanes, offering a diverse array of highly selective and functional-group-tolerant methods for carbon-carbon bond formation. mdpi.comresearchgate.netrsc.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide. youtube.comorganic-chemistry.org The synthesis of Methane, di-o-tolyl- can be achieved by coupling o-tolylboronic acid with o-methylbenzyl halide. researchgate.netorganic-chemistry.orgnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net For the target molecule, this could involve the reaction of o-methylbenzylzinc chloride with o-iodotoluene. Cobalt has also been used as a catalyst in reductive coupling reactions that are mechanistically related to the Negishi coupling. nih.govnih.gov
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The synthesis of di-o-tolylmethane via this route would involve the reaction of o-tolylmagnesium bromide with o-methylbenzyl chloride. researchgate.netacs.org
Other Coupling Reactions: Other notable transition metal-catalyzed reactions for diarylmethane synthesis include the Stille coupling (organotin compounds with organic halides) researchgate.net, and the Hiyama coupling (organosilanes with organic halides) organic-chemistry.org.
Table 3: Overview of Transition Metal-Catalyzed Coupling Reactions for Diarylmethane Synthesis
| Coupling Reaction | Organometallic Reagent | Organic Halide/Other | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Benzyl halide | Palladium complex youtube.comorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov |
| Negishi | Organozinc compound | Aryl halide | Nickel or Palladium complex researchgate.netnih.gov |
| Kumada | Grignard reagent | Benzyl halide | Nickel or Palladium complex researchgate.netwikipedia.orgacs.org |
| Stille | Organotin compound | Benzyl halide | Palladium complex researchgate.net |
Green Chemistry Principles in Methane, di-o-tolyl- Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for diarylmethanes. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources.
Atom Economy: Modern catalytic methods, such as the cross-coupling reactions, generally exhibit higher atom economy compared to classical methods that may use stoichiometric reagents and generate significant waste.
Use of Safer Chemicals: A key aspect of green chemistry is the use of less hazardous chemicals. For example, the use of benzylic acetates or alcohols as benzylating agents is preferred over the more toxic and genotoxic benzyl halides. researchgate.netdaneshyari.com
Catalysis: The use of catalysts, both acidic and metallic, is inherently a green chemistry principle as it allows for reactions to proceed with lower energy input and reduces the amount of waste generated. rsc.org Biocatalysis, which employs enzymes to carry out chemical transformations, represents an even greener approach, offering high selectivity under mild conditions. nih.govmatthey.com
Benign Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives. acs.org This includes the use of bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), or conducting reactions in water or under solvent-free conditions. orientjchem.orgnih.govsigmaaldrich.com
Table 4: Application of Green Chemistry Principles in Diarylmethane Synthesis
| Green Chemistry Principle | Application in Diarylmethane Synthesis |
|---|---|
| Use of Renewable Feedstocks | Solvents like 2-MeTHF can be derived from renewable resources like corncobs. sigmaaldrich.com |
| Use of Safer Reagents | Employing benzylic acetates instead of genotoxic benzyl halides. researchgate.netdaneshyari.com |
| Catalysis | Widespread use of acid, transition metal, and biocatalysts to improve efficiency and reduce waste. rsc.orgnih.govmatthey.com |
Aqueous Medium Reactions
The use of water as a reaction medium is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. The synthesis of diarylmethanes, including di-o-tolyl-methane, has been explored in aqueous systems, typically involving an acid-catalyzed condensation of an aromatic hydrocarbon with a formaldehyde source.
One established method involves the condensation of o-xylene (B151617) with formaldehyde in the presence of a dilute sulfuric acid catalyst. The reaction is conducted by heating a mixture of o-xylene, formaldehyde, and aqueous sulfuric acid. The concentration of the sulfuric acid is a critical parameter; it should generally be maintained below 50% to prevent the formation of darkened, impure products, with a preferred range of 30-40%. researchgate.net Concentrations below 25% can lead to excessively long reaction times. researchgate.net The reaction is typically carried out at reflux temperatures, around 95-125 °C, for a duration of 10 to 20 hours to ensure sufficient condensation. researchgate.net
Upon completion, the mixture separates into two layers: an upper layer containing the crude product and a lower aqueous acid layer. The acid layer can be removed and potentially reused. The organic layer is then subjected to a series of washes with water to remove residual acid and other water-soluble impurities before further purification. researchgate.net While this method has been described for xylene mixtures, it was noted that using pure o-xylene resulted in a lower yield (51.2%) compared to meta-xylene under similar conditions, which is attributed to the electronic and steric effects of the methyl group positions. researchgate.net
Table 1: Reaction Conditions for Aqueous Synthesis of Xylene-Formaldehyde Condensation Products
| Parameter | Condition | Source |
| Reactants | o-Xylene, Formaldehyde | researchgate.net |
| Catalyst | Sulfuric Acid (H₂SO₄) | researchgate.net |
| Catalyst Concentration | 30-40% in aqueous solution | researchgate.net |
| Temperature | 95-125 °C (Reflux) | researchgate.net |
| Reaction Time | 10-20 hours | researchgate.net |
Solvent-Free Methods
Solvent-free synthesis represents another significant advancement in green chemistry, minimizing waste and often leading to simpler reaction setups and product isolation. These reactions can be facilitated by using solid acid catalysts or by mechanochemical methods like ball milling.
For the synthesis of diarylmethanes, solid acid catalysts such as zeolites, clays (B1170129) (e.g., Montmorillonite K-10), heteropolyacids, and various supported acids (e.g., P₂O₅/Al₂O₃, P₂O₅/SiO₂) are employed. researchgate.netresearchgate.net These catalysts offer advantages like reusability and reduced corrosion and pollution. A general approach involves the direct reaction of an aromatic substrate, such as toluene or xylene, with an electrophile like formaldehyde or a benzyl alcohol derivative, in the presence of a catalytic amount of the solid acid. For instance, the benzylation of aromatic hydrocarbons with benzyl alcohols has been achieved with excellent yields at room temperature using supported P₂O₅ on silica (B1680970) gel or alumina (B75360) under solvent-free conditions. While not specific to di-o-tolyl-methane, this demonstrates the feasibility of the approach for diarylmethane synthesis.
Another powerful solvent-free technique is mechanochemistry, where mechanical force (e.g., in a ball mill) is used to initiate and sustain a chemical reaction. This method has been successfully used for the synthesis of various compounds, eliminating the need for any solvent and often reducing reaction times significantly.
Table 2: Examples of Catalysts Used in Solvent-Free Diarylmethane Synthesis
| Catalyst Type | Specific Example | Source |
| Supported Acid | P₂O₅/Al₂O₃ | researchgate.net |
| Supported Acid | P₂O₅/SiO₂ | researchgate.net |
| Clay | Montmorillonite K-10 | researchgate.net |
| Heteropolyacid | Phosphotungstic acid | researchgate.net |
| Simple Lewis Acid | FeCl₃ | tudelft.nl |
Ultrasonication-Assisted Procedures
Ultrasonic irradiation has emerged as a valuable tool in chemical synthesis for accelerating reactions, improving yields, and enabling reactions to occur under milder conditions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and chemical reactivity.
In the context of Friedel-Crafts reactions, ultrasonication has been shown to be effective. For example, the acylation of various aromatic compounds has been successfully carried out using a catalytic amount of ferric sulphate at room temperature in an ultrasonic bath, resulting in good yields and significantly shorter reaction times (30-45 minutes). niscpr.res.in The reactions are often performed in a simple ultrasonic bath operating at frequencies around 40 kHz. niscpr.res.in
This principle can be extended to the alkylation reaction required for the synthesis of di-o-tolyl-methane. The reaction would involve irradiating a mixture of o-xylene, a formaldehyde source, and a suitable catalyst (such as a Lewis acid like ferric sulphate) in an ultrasonic bath. The ultrasonic waves would promote the dispersion of the catalyst and enhance the interaction between the reactants, potentially leading to a faster and more efficient synthesis compared to conventional stirring methods. The use of ultrasound can be particularly beneficial in heterogeneous systems, such as those employing solid acid catalysts, by preventing catalyst deactivation and improving access to active sites. The degradation of formaldehyde in aqueous solutions has also been studied using ultrasound, highlighting the interaction of sonication with this specific reagent. mdpi.com
Table 3: Parameters for a Representative Ultrasound-Assisted Friedel-Crafts Reaction
| Parameter | Condition | Source |
| Apparatus | Ultrasonic Bath | niscpr.res.in |
| Frequency | ~40 kHz | niscpr.res.in |
| Catalyst | Ferric Sulphate (Fe₂(SO₄)₃) | niscpr.res.in |
| Temperature | Room Temperature | niscpr.res.in |
| Reaction Time | 30-45 minutes | niscpr.res.in |
Reaction Mechanisms and Chemical Transformations of Methane, Di O Tolyl
Mechanistic Pathways of Diarylalkane Formation
Diarylalkanes are commonly synthesized through methods such as Friedel-Crafts alkylation, transition-metal-catalyzed cross-coupling reactions, and transition-metal-free protocols. benchchem.comnih.govd-nb.infobeilstein-journals.orgacs.orgnih.govresearchgate.net
Friedel-Crafts alkylation typically involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or alcohol, in the presence of a Lewis or Brønsted acid catalyst. beilstein-journals.org For diarylalkane formation, this can involve the reaction of an activated aromatic ring with a benzylic species or the reaction of two aromatic rings with a methylene (B1212753) source like formaldehyde (B43269) or a benzal diacetate derivative. benchchem.comd-nb.infobeilstein-journals.orgnih.gov The mechanism generally proceeds via the formation of a carbocation intermediate from the alkylating agent, which then undergoes electrophilic attack on the aromatic ring. beilstein-journals.org
Transition-metal-catalyzed cross-coupling reactions offer modular routes to diarylalkanes. Approaches include the coupling of aryl (pseudo)halides with benzylic organometallic reagents (e.g., magnesium, zinc, or boron compounds) or the cross-coupling of benzylic electrophiles with aryl sources. nih.govacs.orgresearchgate.net Suzuki-Miyaura coupling, for instance, has been employed for the synthesis of 1,1-diarylalkanes from aryl boronic esters and benzylic chlorides, often involving catalytic cycles with intermediates like iron(II) and iron(III) species. chemrxiv.orgchemrxiv.org Nickel-catalyzed reductive cross-coupling of aryl iodides with secondary benzylic chlorides has also been developed, with the mechanism being ligand-dependent. acs.org
Transition-metal-free methods have also emerged, such as the reaction of benzal diacetates with organozinc reagents. d-nb.infonih.gov A proposed mechanism for this involves a two-step Sɴ1-type process, where the organozinc reagent acts as a nucleophile attacking a carbocationic species generated from the diacetate. d-nb.infonih.gov
Investigation of C-H Activation Processes on Alkyl and Aryl Moieties
C-H activation has become a significant strategy in organic synthesis, allowing for the direct functionalization of C-H bonds. nih.govresearchgate.net In the context of diarylalkane chemistry, C-H activation can occur on either the alkyl (methylene) or aryl moieties of the molecule or its precursors. Benzylic C-H bonds are particularly susceptible to activation due to their relatively lower bond dissociation energy and the stability of resulting radical or anionic species. nih.govrsc.org
Research has explored the direct deprotonative arylation of benzylic C-H bonds, generating carbanion intermediates that can react with aryl electrophiles. nih.gov While this approach can be catalyst-free, it may sometimes lead to multiarylation side products. nih.gov Transition-metal-catalyzed C-H arylation is another avenue, enabling the formation of new carbon-carbon bonds by activating benzylic C-H bonds and coupling them with aryl partners. researchgate.net
Hydrogen atom transfer (HAT) reactions mediated by radicals, such as bromine radicals generated in catalytic systems, can also involve the activation of benzylic C-H bonds, leading to benzylic radical intermediates. rsc.org
Exploration of Radical and Ionic Reaction Intermediates
Both radical and ionic intermediates play crucial roles in the chemical transformations of diarylalkanes and their formation.
Ionic intermediates, particularly carbocations, are central to mechanisms like Friedel-Crafts alkylation. beilstein-journals.orgupertis.ac.id The stability of these carbocations is influenced by substituents on the aromatic rings, with ortho and para methyl groups contributing to stabilization through hyperconjugation. umich.eduresearchgate.net Studies on diarylmethyl carbocations, including those with ortho-methyl substitution, have investigated their reactivity towards nucleophiles and competing elimination pathways. umich.eduresearchgate.net Electrophilic "iranium" ions (three-membered rings containing a heteroatom like halogen, sulfur, or selenium and a positive charge) have also been discussed as intermediates in certain reactions leading to functionalized diarylalkanes. researchgate.net
Radical intermediates, specifically carbon-centered radicals, are implicated in various metal-catalyzed cross-coupling reactions used to synthesize diarylalkanes. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.netmdpi.com For example, iron-catalyzed Suzuki-Miyaura coupling for chiral 1,1-diarylalkanes is proposed to involve a stereoconvergent pathway with carbon-centered radical intermediates formed through unselective halogen atom abstraction. chemrxiv.orgchemrxiv.org Nickel-catalyzed processes can also involve benzylic and acyl radical intermediates, as supported by trapping experiments. rsc.org Radical pathways are also relevant in the context of C-H activation and functionalization. rsc.orgresearchgate.net
Stereochemical Considerations in Methane (B114726), di-o-tolyl- Reactions
While methane, di-o-tolyl- itself is an achiral molecule due to the presence of a plane of symmetry passing through the methylene carbon and bisecting the angle between the two aryl rings, the synthesis of chiral 1,1-diarylalkanes, a class to which substituted di-o-tolylmethanes could belong if the methylene carbon becomes a stereocenter, is a significant area of research. researchgate.netresearchgate.net
Coordination Chemistry of Methane, Di O Tolyl Analogues and Derived Ligands
Design Principles for Methane (B114726), di-o-tolyl- Derived Ligands (e.g., Phosphine (B1218219) and Thioether Ligands)
The design of ligands derived from the bis(o-tolyl)methane framework involves functionalizing the central methylene (B1212753) group or the ortho-tolyl substituents with coordinating moieties such as phosphine (-PR₂) or thioether (-SR) groups. The inherent structure of bis(o-tolyl)methane, with its two bulky ortho-tolyl groups, provides a sterically hindered environment around the central carbon atom. This steric bulk is a key factor influencing the coordination behavior of derived ligands and the properties of their metal complexes.
For phosphine ligands, the bis(di-o-tolylphosphanyl)methane (dtpm) ligand is a direct analogue where the hydrogen atoms of the methylene group are replaced by di(o-tolyl)phosphanyl groups. The presence of the ortho-methyl groups on the phenyl rings of the phosphine units introduces significant steric bulk, which can impact the coordination geometry and stability of metal complexes. researchgate.netresearchgate.net Similarly, bis(o-tolylthio)methane is a thioether analogue where the methylene hydrogens are replaced by o-tolylthio groups. acs.org
The flexibility or rigidity of the ligand backbone, influenced by the nature of the linking group to the coordinating atom and the central methane unit, plays a crucial role in determining the ligand's bite angle and its ability to chelate or bridge metal centers. mdpi.comresearchgate.neteiu.edu The electronic properties of the ligand can be modified by substituents on the tolyl rings or the coordinating groups, affecting the electron density at the metal center and subsequently its reactivity.
Synthesis and Characterization of Metal Complexes with Methane, di-o-tolyl- Based Ligands
The synthesis of metal complexes with ligands derived from the bis(o-tolyl)methane framework typically involves the reaction of the designed ligand with appropriate metal precursors. The coordination behavior and the resulting complex structure are highly dependent on the metal center, its oxidation state, and the reaction conditions. Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques, including NMR spectroscopy, IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and crucially, single-crystal X-ray diffraction to determine the solid-state structure. csic.esresearchgate.net
Coordination with Transition Metals (e.g., Palladium, Ruthenium, Copper, Silver)
Ligands derived from the bis(o-tolyl)methane framework have been shown to coordinate with various transition metals. For instance, the bis(di-o-tolylphosphanyl)methane (dtpm) ligand has been reported to form complexes with Ruthenium. In one example, a triangulo-triruthenium compound containing the dtpm ligand was synthesized and characterized by X-ray crystallography. The dtpm ligand was found to bridge an Ru-Ru bond in this complex. researchgate.netresearchgate.net The coordination of the phosphine ligands is typically through the phosphorus atoms.
Thioether ligands based on the bis(arylthio)methane framework, including bis(o-tolylthio)methane (L6), have been shown to coordinate with Copper(I) halides. The ligation of bis(o-tolylthio)methane with CuBr yielded a discrete complex, [{Cu(μ₂-Br)₂Cu}(MeCN)₂(η¹-L6)₂] (13), bearing acetonitrile (B52724) and dangling dithioether ligands. acs.org This indicates that the ligand can coordinate in an η¹ fashion through one sulfur atom, with the other thioether group remaining uncoordinated. Other bis(arylthio)methane ligands have been shown to form 1D coordination polymers with copper(I) iodide, featuring cubane (B1203433) Cu₄I₄ clusters. acs.org
While the search results did not provide specific examples of Palladium or Silver complexes with ligands directly derived from bis(o-tolyl)methane phosphine or thioether ligands, related bis(heterocycle)methane and bis(azolyl)methane ligands have been explored for coordination with Palladium and Silver, forming various complexes and coordination polymers. capes.gov.bracs.orgrsc.orgacs.org This suggests the potential for bis(o-tolyl)methane derived ligands to also coordinate with these metals, likely influencing the coordination geometry and complex stability through their steric and electronic profiles.
Stoichiometric and Catalytic Applications of Metal-Methane, di-o-tolyl- Complexes
Metal complexes containing ligands derived from the bis(aryl)methane framework, including analogues of methane, di-o-tolyl- derived ligands, have been investigated for both stoichiometric and catalytic applications. The specific applications are highly dependent on the nature of the metal center and the ligand structure.
Ruthenium complexes with phosphine ligands, such as those containing bis(di-o-tolylphosphanyl)methane, are often explored in catalysis due to the versatility of ruthenium in various organic transformations. While the provided snippets focus on the synthesis and structure of a specific ruthenium cluster with dtpm researchgate.netresearchgate.net, related ruthenium complexes with phosphine ligands are known to be active in catalytic reactions like hydrogenation and isomerization. hal.science
Copper complexes with thioether ligands have shown interesting structural and luminescence properties, as seen with bis(arylthio)methane ligands forming coordination polymers. acs.org These types of coordination polymers can potentially find applications in areas like luminescence or sensing, which could be considered stoichiometric applications.
More broadly, metal complexes of bis(heterocycle)methane ligands have been studied for catalytic ethylene (B1197577) polymerization capes.gov.br and Suzuki-Miyaura cross-coupling reactions. mdpi.com While these examples use different backbones (heterocycles instead of o-tolyl), they illustrate the potential of the general bis(aryl/heterocycle)methane ligand architecture in catalysis. The specific steric and electronic environment provided by the o-tolyl groups in methane, di-o-tolyl- derived ligands would likely impart unique reactivity profiles to their metal complexes in similar catalytic processes.
Role of Methane, di-o-tolyl- Framework in Metal-Organic Frameworks (MOFs) or Coordination Polymers
The bis(aryl)methane framework, including the methane, di-o-tolyl- structure, can serve as a building block for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers when functionalized with appropriate coordinating groups. These extended structures are formed by the self-assembly of metal ions or clusters linked by organic ligands.
Bis(arylthio)methane ligands, which are structurally related to bis(o-tolylthio)methane, have been successfully employed in the construction of coordination polymers with Copper(I) halides. acs.org Depending on the specific aryl group and halide, these ligands can bridge metal centers to form one-dimensional coordination polymers with varying structural features, such as those containing cubane Cu₄I₄ clusters. acs.org The ability of the bis(arylthio)methane ligand to bridge metal centers through its thioether functionalities is key to the formation of these polymeric structures.
Catalytic Applications of Methane, Di O Tolyl Systems
Methane (B114726), di-o-tolyl- as a Ligand Scaffold in Homogeneous Catalysis
Homogeneous catalysis relies on the use of catalysts that are in the same phase as the reactants, often involving a metal center coordinated to organic molecules known as ligands. The structure of these ligands is crucial in determining the catalyst's activity, selectivity, and stability.
C-C Bond Formation Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Catalytic methods, particularly those employing transition metals, are pivotal in this field. However, there is no documented use of Methane, di-o-tolyl- as a ligand scaffold for catalysts in C-C bond formation reactions such as cross-coupling, polymerization, or olefination. Research in this area has historically focused on other ligand architectures.
Oxidation and Reduction Catalysis
Catalytic oxidation and reduction are fundamental processes in both industrial chemistry and biological systems. These reactions are critical for the synthesis of a wide array of chemicals and for energy conversion. A review of the literature indicates that Methane, di-o-tolyl- has not been reported as a ligand in any catalytic systems for oxidation or reduction reactions.
Methane, di-o-tolyl- Derived Materials in Heterogeneous Catalysis (e.g., Supported Catalysts)
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid material over which gaseous or liquid reactants are passed. These solid catalysts can be derived from organic precursors.
There are no available studies that describe the synthesis or application of materials derived from Methane, di-o-tolyl- for use in heterogeneous catalysis. The potential of this compound as a precursor for supported catalysts, where it might be immobilized on a solid support like silica (B1680970) or alumina (B75360), has not been explored in the current body of scientific literature.
Advanced Structural Characterization of Methane, Di O Tolyl
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
In the related structure of Bis[bis(2-methylphenyl)phosphanyl]methane, the two tolyl rings attached to the same phosphorus atom exhibit significant twisting relative to each other. The dihedral angles between the planes of these benzene (B151609) rings are reported to be 88.39 (7)° and 83.88 (9)° nih.govresearchgate.net. This pronounced non-planar arrangement is a strategy to minimize steric hindrance between the bulky ortho-methyl groups and the rest of the molecule. It is highly probable that Methane (B114726), di-o-tolyl- would adopt a similar twisted conformation in the solid state to alleviate the steric strain between the two ortho-methyl groups and the methylene (B1212753) bridge protons. This would result in a "propeller-like" arrangement of the tolyl groups.
Table 1: Crystallographic Data for a Related Di-o-tolylmethane Derivative
Data obtained from the crystal structure of Bis[bis(2-methylphenyl)phosphanyl]methane. nih.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 8.2991 (5) |
| b (Å) | 7.4050 (5) |
| c (Å) | 40.782 (3) |
| β (°) | 95.189 (1) |
| Volume (ų) | 2496.0 (3) |
| Dihedral Angle 1 (°) | 88.39 (7) |
| Dihedral Angle 2 (°) | 83.88 (9) |
In the crystal lattice, molecules of Methane, di-o-tolyl- would be expected to pack in a manner that maximizes stabilizing intermolecular forces. Beyond standard van der Waals forces, the presence of aromatic rings and C-H bonds allows for the formation of weaker, yet significant, C-H...π interactions. These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich face of a π-system (the benzene ring).
Advanced Spectroscopic Techniques for Structural Probing
Spectroscopic methods provide a wealth of information about the structure and dynamics of molecules in various states of matter.
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Methane, di-o-tolyl-, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the different types of protons and carbon atoms in the molecule.
In solution, the molecule is expected to be more conformationally flexible than in the solid state. However, the steric hindrance between the two ortho-methyl groups would still likely favor a twisted, non-planar average conformation. The chemical shifts of the protons and carbons would be influenced by this geometry.
While specific experimental NMR data for Methane, di-o-tolyl- is not available in the provided search results, data for the isomeric Di-p-tolylmethane (B73087) can be used for comparison nih.govchemicalbook.com.
Table 2: Predicted ¹³C and ¹H NMR Data for Methane, di-o-tolyl- (Predicted values based on general principles and comparison with related structures)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Methylene (CH₂) | ~35-45 | ~3.8-4.2 | s | 2H |
| Methyl (CH₃) | ~18-22 | ~2.1-2.4 | s | 6H |
| Aromatic C (quaternary, C-CH₂) | ~138-142 | - | - | - |
| Aromatic C (quaternary, C-CH₃) | ~135-139 | - | - | - |
| Aromatic CH | ~125-132 | ~6.9-7.3 | m | 8H |
The ¹H NMR spectrum would be expected to show a singlet for the two equivalent methylene protons, a singlet for the six equivalent methyl protons, and a complex multiplet for the eight aromatic protons. The exact appearance of the aromatic region would depend on the specific chemical shifts and coupling constants of the four non-equivalent aromatic protons on each ring. The solution-state conformation and the rate of any dynamic processes, such as ring rotation, can influence the observed NMR spectra nih.govrsc.org.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.). For Methane, di-o-tolyl-, key vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups would be observed between 3000 and 2850 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.
CH₂ and CH₃ bending: The bending vibrations of the methylene and methyl groups would appear in the 1470-1370 cm⁻¹ range.
Out-of-plane C-H bending: The substitution pattern on the benzene rings (ortho-disubstituted) would lead to characteristic strong absorption bands in the 800-700 cm⁻¹ region due to out-of-plane C-H bending.
While a specific IR spectrum for Methane, di-o-tolyl- was not found, the NIST WebBook contains an IR spectrum for the isomeric Di-p-tolylmethane, which would show similar characteristic functional group absorptions nist.gov.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For Methane, di-o-tolyl-, with a molecular formula of C₁₅H₁₆, the expected exact mass of the molecular ion [M]⁺• would be approximately 196.1252 g/mol nih.gov.
In the mass spectrum, the peak corresponding to the intact molecular ion is a crucial piece of information for confirming the identity of the compound chemguide.co.uk. The NIST WebBook provides mass spectral data for Methane, di-o-tolyl- (and its para isomer), showing a prominent molecular ion peak at m/z 196 nist.govnist.gov.
Table 3: Key Mass Spectrometry Data for Methane, di-o-tolyl-
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆ | nih.gov |
| Molecular Weight | 196.29 g/mol | nih.gov |
| Molecular Ion Peak (m/z) | 196 | nist.govnist.gov |
In addition to the molecular ion peak, the mass spectrum would also display a series of fragment ions resulting from the breakdown of the molecular ion. A common fragmentation pathway for diarylmethanes is the loss of one of the tolyl groups, which would lead to a prominent fragment ion.
Computational Chemistry and Theoretical Studies on Methane, Di O Tolyl
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.
A fundamental application of DFT is the prediction of a molecule's three-dimensional structure. For Methane (B114726), di-o-tolyl-, the key structural parameters include bond lengths, bond angles, and, most importantly, the dihedral angles that define the orientation of the two o-tolyl rings relative to each other. The steric hindrance introduced by the ortho-methyl groups is expected to significantly influence the molecule's preferred conformation, preventing the rings from being coplanar.
Conformational analysis using DFT would involve a systematic exploration of the potential energy surface by rotating the C-C bonds connecting the phenyl rings to the central methylene (B1212753) carbon. The calculations would identify the lowest energy conformers (ground states) and the transition states that separate them. The relative energies of these conformers would indicate their population distribution at a given temperature.
Illustrative Data Table: Predicted Conformational Energies The following table is a hypothetical representation of what a DFT conformational analysis of Methane, di-o-tolyl- might yield. The dihedral angles (τ1 and τ2) define the rotation of each tolyl group.
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 50° | -50° | 0.00 |
| B | 50° | 130° | 2.5 |
| C | 180° | 50° | 3.1 |
| D | 180° | 180° | 5.8 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. sigmaaldrich.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. sigmaaldrich.com
For Methane, di-o-tolyl-, DFT calculations would predict the energies of these orbitals and visualize their spatial distribution. The analysis would reveal how the electron density is distributed in these key orbitals, providing insight into which parts of the molecule are most likely to be involved in chemical reactions.
Illustrative Data Table: Frontier Orbital Properties This hypothetical table shows the kind of data a DFT study on Methane, di-o-tolyl- would produce for its electronic properties.
| Parameter | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental findings or to aid in spectral assignment. For Methane, di-o-tolyl-, one of the most useful applications is the simulation of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts. These predicted shifts, when compared to experimental spectra, can confirm the molecule's structure and conformational preferences in solution.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
| Methylene (CH₂) | 38.5 |
| Methyl (CH₃) | 20.1 |
| C (quaternary, attached to CH₂) | 139.0 |
| C (quaternary, with CH₃) | 136.5 |
| C-H (aromatic, ortho to CH₂) | 128.2 |
| C-H (aromatic, meta to CH₂) | 130.5 |
| C-H (aromatic, para to CH₂) | 126.8 |
| C-H (aromatic, ortho to CH₃) | 125.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data. Assignments are simplified.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov For Methane, di-o-tolyl-, an MD simulation would show the flexibility of the tolyl groups, the fluctuations in bond lengths and angles, and how the molecule interacts with a solvent or other molecules. This method is particularly useful for understanding properties that depend on the collective motion of atoms, such as transport properties or the exploration of different conformational states. A significant challenge in MD simulations is the large gap between the computationally accessible time scales (nanoseconds to microseconds) and many real-world experimental observations. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Studies
For very large systems, such as an enzyme active site or a complex material, performing full quantum mechanical calculations is computationally prohibitive. Hybrid QM/MM methods offer a solution by treating a small, chemically important region of the system with a high-level QM method (like DFT), while the rest of the system (the environment) is treated with a more computationally efficient MM force field. researchgate.netchemicalbook.com
If Methane, di-o-tolyl- were part of a larger supramolecular assembly or a material, QM/MM studies could be employed. For example, to study its behavior within a polymer matrix or a metal-organic framework, the di-o-tolylmethane molecule itself could be the QM region, allowing for an accurate description of its electronic structure and interactions, while the surrounding environment would be the MM region. This approach enables the study of how the environment influences the properties and reactivity of the embedded molecule. researchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. nih.govchemspider.com For Methane, di-o-tolyl-, computational studies could elucidate the mechanisms of reactions such as oxidation, halogenation, or its formation from precursors.
A typical approach involves using DFT to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and transition states) can predict the reaction kinetics and help determine the most likely reaction pathway. nih.gov
Derivative Chemistry and Functionalization of Methane, Di O Tolyl
Synthesis of Substituted Methane (B114726), di-o-tolyl- Derivatives
The synthesis of derivatives from the Methane, di-o-tolyl- core primarily involves electrophilic aromatic substitution on the two phenyl rings. The methyl groups already present on the rings are activating and act as ortho, para-directors for incoming electrophiles. masterorganicchemistry.com Given that the ortho positions to the methyl group are sterically hindered (one is the attachment point for the other ring), substitution is strongly favored at the vacant para position relative to the methyl group.
Common electrophilic substitution reactions can be applied to yield a variety of derivatives. For instance, nitration using a standard mixture of nitric and sulfuric acid would be expected to place nitro groups at the 4 and 4' positions. Similarly, Friedel-Crafts acylation or halogenation would follow the same regiochemical preference, leading to symmetrically substituted products under forcing conditions.
The methylene (B1212753) bridge itself is also a site for potential reactions, although it is less commonly targeted for initial derivatization compared to the aromatic rings.
Below is a table of potential derivatives synthesized through common electrophilic substitution methods, based on established directing group effects.
| Derivative Name | Parent Compound | Reaction Type | Reagents | Expected Position of Substitution |
| 4,4'-Dinitro-2,2'-dimethyldiphenylmethane | Methane, di-o-tolyl- | Nitration | HNO₃/H₂SO₄ | 4 and 4' |
| 4,4'-Dibromo-2,2'-dimethyldiphenylmethane | Methane, di-o-tolyl- | Bromination | Br₂/FeBr₃ | 4 and 4' |
| 4,4'-Diacetyl-2,2'-dimethyldiphenylmethane | Methane, di-o-tolyl- | Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4 and 4' |
| 4,4'-Disulfo-2,2'-dimethyldiphenylmethane | Methane, di-o-tolyl- | Sulfonation | Fuming H₂SO₄ | 4 and 4' |
This table is generated based on established principles of electrophilic aromatic substitution.
Functionalization Strategies for Tailored Chemical Reactivity
Functionalization strategies for Methane, di-o-tolyl- are designed to introduce specific chemical groups that modify the molecule's reactivity, solubility, or electronic properties. These strategies can be broadly categorized into two main approaches: modification of the aromatic rings and reactions at the central methylene bridge.
Aromatic Ring Functionalization: This is the most direct method for altering the molecule's properties. By introducing functional groups through electrophilic substitution as described previously, subsequent chemical transformations become possible. For example, nitro groups can be reduced to amines, which are versatile precursors for the synthesis of dyes, polymers, and pharmacologically active compounds. These amino-derivatives can then be used in the synthesis of more complex structures, such as polyimides, which are known for their excellent thermal stability. researchgate.net
Methylene Bridge Functionalization: The methylene group in diphenylmethane (B89790) and its analogues is known to be mildly acidic, with a pKa of approximately 32.2. wikipedia.org This allows for deprotonation by a strong base, such as sodium amide, to form a resonance-stabilized carbanion known as the benzhydryl anion. This nucleophilic carbanion can then be reacted with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the bridge. wikipedia.org While this reactivity is well-established for diphenylmethane, the steric hindrance from the two ortho-methyl groups in Methane, di-o-tolyl- would likely influence the rate and feasibility of this reaction, potentially requiring more specialized reaction conditions.
| Strategy | Target Site | Type of Reaction | Potential Functional Groups | Purpose |
| Aromatic Substitution | Phenyl Rings | Electrophilic Substitution | -NO₂, -Br, -SO₃H, -COR | Introduce handles for further synthesis |
| Reduction of Nitro Groups | Phenyl Rings | Catalytic Hydrogenation | -NH₂ | Create versatile amine precursors |
| Bridge Alkylation | Methylene Bridge | Deprotonation followed by Alkylation | -R (Alkyl groups) | Extend the carbon skeleton |
Structure-Reactivity and Structure-Property Relationship Studies in Methane, di-o-tolyl- Derivatives
The relationship between the structure of Methane, di-o-tolyl- derivatives and their resulting properties is a key area of study for designing materials with specific functions. The defining feature of this scaffold is the presence of the two methyl groups in the ortho positions relative to the methylene bridge.
Steric Effects: The ortho-methyl groups impose significant steric constraints. They restrict the free rotation of the phenyl rings, preventing the molecule from adopting a planar conformation. This non-planarity has several consequences:
Solubility: The contorted, three-dimensional structure disrupts efficient crystal packing. This often leads to enhanced solubility in organic solvents when compared to its more planar para-isomer. Studies on related polymeric structures have shown that introducing ortho-substituents can prevent chain packing and increase solubility. researchgate.net
Reactivity: The steric bulk around the methylene bridge can hinder the approach of reagents, potentially lowering the rates of reactions at this site compared to the less hindered diphenylmethane. wikipedia.org
Electronic Effects: The methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack than unsubstituted benzene (B151609). However, the non-planar geometry forced by the ortho substitution can limit the extent of electronic communication (conjugation) between the two aromatic rings through the central carbon atom. This can influence the photophysical properties of the derivatives, such as their absorption and emission spectra.
Research on polymers derived from similar ortho-substituted diamines has shown that these structural motifs can lead to materials with high glass transition temperatures and excellent thermal stability, properties desirable for advanced materials applications. researchgate.net
Q & A
Q. What analytical techniques are recommended for structural characterization of di-ooo-tolylmethane derivatives?
X-ray crystallography is the gold standard for determining bond lengths, angles, and steric interactions in di--tolyl-containing compounds. For example, crystal studies of 1,1,2,2-tetrakis(di--tolylphosphino)ethane reveal deviations in bond angles (e.g., C(aromatic)–P–C(aromatic) angles of 96.72°–97.29°) due to steric hindrance from -tolyl groups . These structural insights are critical for understanding electronic and steric properties in catalytic or synthetic applications.
Q. How can researchers assess the steric and electronic effects of ooo-tolyl substituents in di-ooo-tolylmethane derivatives?
Comparative crystallographic analysis with non-ortho-substituted analogs (e.g., phenyl or -tolyl derivatives) highlights steric distortions. For instance, di--tolylphosphinoethane exhibits shorter C–P bond lengths (1.882–1.899 Å) and compressed bond angles compared to its phenyl analog, directly attributable to -methyl group interactions . Electronic effects can be further probed via Hammett substituent constants () derived from carbocation stability studies .
Advanced Research Questions
Q. How do steric effects from ooo-tolyl groups influence nucleophilic trapping in carbocation intermediates?
Di--tolylbenzhydryl carbocations exhibit enhanced selectivity in nucleophilic trapping (e.g., vs. ) due to steric shielding of the cationic center. Selectivity values () for these carbocations deviate from linear correlations observed in non-ortho-substituted analogs, indicating slower nucleophilic attack kinetics . This has implications for designing selective reaction pathways in organic synthesis.
Q. What computational methods are used to model reaction mechanisms involving di-ooo-tolylmethane derivatives?
Density functional theory (DFT) is widely applied to study metathesis and insertion-elimination processes. For example, DFT modeling of a linear di--tolyl carbodiimide (CDI) revealed how backbiting and intermolecular cross-metathesis contribute to chain transfer in polymerization reactions . These simulations provide kinetic and thermodynamic insights, such as activation barriers and catalyst selectivity for cyclic vs. linear CDIs.
Q. How can kinetic studies resolve contradictions in di-ooo-tolylmethane derivative reactivity?
Competing mechanisms (e.g., chain transfer vs. propagation in polymerization) are analyzed via time-resolved kinetic profiling. For instance, monitoring monomer consumption rates and molecular weight distributions in ring-opening metathesis polymerization (ROMP) of di--tolyl CDIs clarifies the dominance of chain transfer pathways under specific conditions . Discrepancies between experimental and theoretical data may arise from unaccounted steric parameters in computational models.
Q. What role do di-ooo-tolyl ligands play in asymmetric catalysis?
Sterically hindered di--tolylphosphine ligands in copper complexes (e.g., -1-[(Sp)-2-(dicyclohexylphosphino)ferrocenyl]-ethyl-(di--tolyl)phosphine Cu-L3) enhance enantioselectivity in asymmetric reactions. The bulky -tolyl groups restrict catalyst coordination geometry, favoring specific transition states . NMR and HRMS are critical for verifying ligand integrity and metal-ligand interactions.
Methodological Notes
- Structural Validation : Always cross-validate crystallographic data with spectroscopic techniques (e.g., -NMR for phosphine ligands) to confirm steric and electronic environments .
- Computational Best Practices : Benchmark DFT results against experimental kinetics or crystallographic data to refine force field parameters for -tolyl groups .
- Data Reproducibility : Report crystal refinement details (e.g., -factors, anisotropic displacement parameters) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
